Ethyl 3-amino-6-(trifluoromethyl)picolinate
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the various hydrogen environments within the molecule, with chemical shifts influenced by the electronic effects of the substituents.
The aromatic proton signals appear in the downfield region, typically between 6.5 and 8.5 parts per million, reflecting the deshielding effect of the pyridine nitrogen and the trifluoromethyl group. The amino group protons exhibit characteristic behavior, often appearing as a broad signal due to rapid exchange processes and potential hydrogen bonding interactions. The ethyl ester moiety contributes two distinct multipicity patterns: a quartet for the methylene protons adjacent to the oxygen atom and a triplet for the terminal methyl group.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon of the ester group typically resonates around 165-170 parts per million, while the aromatic carbons appear in the 110-160 parts per million region. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling, creating a distinctive quartet pattern that serves as a diagnostic feature for this functional group.
The fluorine-19 Nuclear Magnetic Resonance spectrum displays a single peak corresponding to the trifluoromethyl group, providing unambiguous confirmation of the fluorine substitution pattern. The chemical shift value typically falls within the range expected for aromatic trifluoromethyl groups, influenced by the electronic environment of the pyridine ring system.
Table 2: Nuclear Magnetic Resonance Solvent Reference Data
| Solvent | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
|---|---|---|
| Chloroform | 7.26 | 77.2 |
| Dimethyl Sulfoxide | 2.50 | 39.5 |
| Acetone | 2.05 | 206.7, 29.9 |
| Methanol | 4.87, 3.31 | 49.1 |
Infrared and Mass Spectrometric Profiling
Infrared spectroscopic analysis reveals characteristic absorption bands that enable identification and confirmation of functional groups present in this compound. The amino group displays distinctive stretching vibrations in the 3200-3500 wavenumber region, typically appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl group of the ester functionality exhibits a strong absorption band around 1680-1750 wavenumbers, with the exact position influenced by conjugation effects with the aromatic ring system.
The aromatic carbon-carbon stretching vibrations appear in the 1550-1700 wavenumber range, while the carbon-hydrogen stretching modes of the pyridine ring contribute bands in the 3000-3100 wavenumber region. The trifluoromethyl group introduces characteristic carbon-fluorine stretching vibrations, although these may overlap with other molecular vibrations and require careful interpretation.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak at mass-to-charge ratio 234 confirms the molecular weight, while characteristic fragmentation patterns reveal the loss of specific functional groups. Common fragmentation pathways include the loss of the ethyl group (mass loss of 29 atomic mass units) and the loss of the trifluoromethyl group (mass loss of 69 atomic mass units).
High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement. The isotopic distribution pattern provides additional confirmation, with the characteristic pattern reflecting the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the expected ratios.
Table 3: Infrared Spectroscopic Functional Group Assignments
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amino Group | 3200-3500 | Strong, Broad | N-H Stretching |
| Ester Carbonyl | 1680-1750 | Strong | C=O Stretching |
| Aromatic C=C | 1550-1700 | Medium | Ring Stretching |
| Aromatic C-H | 3000-3100 | Medium | C-H Stretching |
Comparative Structural Analysis with Picolinate Derivatives
The structural comparison of this compound with related picolinic acid derivatives reveals significant insights into structure-activity relationships and electronic effects within this compound class. Positional isomers, such as ethyl 3-amino-5-(trifluoromethyl)picolinate, demonstrate how subtle changes in substituent positioning dramatically affect molecular properties and reactivity patterns.
The 6-trifluoromethyl substitution pattern in the target compound creates distinct electronic effects compared to the 5-trifluoromethyl isomer. The 6-position places the trifluoromethyl group adjacent to the pyridine nitrogen, resulting in enhanced electron withdrawal through both inductive and field effects. This positioning influences the basicity of the pyridine nitrogen and affects the overall electronic distribution throughout the aromatic system.
Comparative analysis with methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate reveals the effects of halogen substitution on molecular architecture. The brominated derivative exhibits a molecular weight of 299.04 grams per mole, representing an increase of approximately 65 mass units compared to the ethyl ester target compound. The presence of bromine introduces additional steric bulk and different electronic effects, while maintaining the overall picolinic acid framework.
The structural comparison extends to other picolinic acid derivatives bearing different ester functionalities and substitution patterns. Compounds such as 6-(trifluoromethyl)picolinic acid and methyl 6-(trifluoromethyl)picolinate demonstrate how ester chain length and the presence of additional substituents influence physical properties and molecular interactions.
Table 4: Comparative Molecular Data for Picolinate Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₉H₉F₃N₂O₂ | 234.17 | Amino at 3-position, CF₃ at 6-position |
| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | C₈H₆BrF₃N₂O₂ | 299.04 | Bromo at 6-position, CF₃ at 5-position |
| 6-(Trifluoromethyl)picolinic acid | C₇H₄F₃NO₂ | 191.11 | Free carboxylic acid, CF₃ at 6-position |
| Ethyl 3-amino-6-methylpicolinate | C₉H₁₂N₂O₂ | 180.21 | Methyl at 6-position instead of CF₃ |
The electronic effects of the trifluoromethyl group significantly distinguish these compounds from their non-fluorinated analogs. The high electronegativity of fluorine atoms creates strong electron-withdrawing effects that influence both the reactivity and the biological activity profiles of these derivatives. This electronic modulation enhances lipophilicity and membrane permeability characteristics, contributing to the compound's potential utility in pharmaceutical applications.
Structural rigidity analysis reveals that the planar aromatic system provides a stable molecular framework, while the flexible ethyl ester chain allows for conformational adaptation in various molecular environments. The amino group at the 3-position introduces hydrogen bonding capabilities that can influence intermolecular interactions and crystal packing arrangements. The trifluoromethyl group at the 6-position provides both steric bulk and strong electronic effects that distinguish this compound from simpler picolinic acid derivatives.
Properties
IUPAC Name |
ethyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-5(13)3-4-6(14-7)9(10,11)12/h3-4H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJNYGKUNYTZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-(trifluoromethyl)picolinate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps such as temperature control, solvent selection, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, leading to various physiological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity
- Amino vs. Cyano Groups: The amino group in the target compound enhances nucleophilicity, making it more reactive in amide bond formation compared to the cyano-substituted analog (), which favors electrophilic substitutions.
- Trifluoromethyl vs. Methyl : The trifluoromethyl group (position 6) increases metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., ), which exhibit higher water solubility .
(b) Ester Group Influence
- Ethyl esters (as in the target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., ), improving bioavailability in drug design .
Biological Activity
Ethyl 3-amino-6-(trifluoromethyl)picolinate is a compound of significant interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . It comprises an ethyl ester group, an amino group, and a trifluoromethyl group attached to a picolinate backbone. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological membranes and proteins.
The mechanism of action for this compound involves interactions with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the trifluoromethyl moiety may enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Enzyme Interactions
Research indicates that this compound is utilized in studies focusing on enzyme interactions and metabolic pathways. Its ability to serve as a probe in biochemical assays allows for the exploration of enzyme kinetics and inhibition mechanisms.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of picolinate compounds, including those with trifluoromethyl substitutions, exhibited significant antimicrobial properties against various bacterial strains. This compound was noted for its effectiveness against Gram-positive bacteria .
- Insecticidal Activity : In a comparative analysis, it was found that compounds similar to this compound showed varying degrees of insecticidal activity. The presence of the trifluoromethyl group was linked to enhanced efficacy against specific pests .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Ethyl 3-chloro-5-(trifluoromethyl)picolinate | 1393544-93-8 | Moderate antimicrobial activity |
| Ethyl 3-amino-5-(difluoromethyl)picolinate | 1393544-93-8 | Lower insecticidal activity compared |
| Ethyl 4-bromo-6-(trifluoromethyl)picolinate | TBD | Significant biological activity observed |
This table highlights how variations in functional groups can influence biological activity. This compound stands out due to its unique combination of an amino group and a trifluoromethyl group, which may enhance its reactivity and potential therapeutic applications.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of various derivatives of picolinate compounds. The findings suggest that modifications at specific positions on the picolinate ring significantly affect their biological properties:
- Fungicidal Activities : Compounds similar to this compound have shown promising fungicidal activities against pathogens like Botrytis cinereal at concentrations as low as 100 mg/L .
- Toxicity Assessments : Toxicological evaluations using zebrafish embryos have indicated that while some derivatives exhibit high biological activity, they also present varying levels of toxicity, necessitating further research into their safety profiles .
Q & A
Q. Biological Assays :
- Kinase Profiling : Use radiometric assays (³³P-ATP) for IC₅₀ determination .
- Cellular Efficacy : Measure apoptosis induction in cancer cell lines (e.g., HCT-116) .
Computational Modeling : Dock analogs into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes .
Q. What analytical techniques detect degradation products under accelerated stability conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline conditions .
- Detection :
- LC-MS/MS : Identify hydrolyzed products (e.g., free picolinic acid) .
- GC-MS : Volatile degradation byproducts (e.g., ethyl trifluoroacetate) .
- Stability Indicators :
- ≥95% purity retention after 6 months at 25°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
